Product packaging for 3-(4-Chlorophenyl)piperidin-2-one(Cat. No.:CAS No. 1267774-08-2)

3-(4-Chlorophenyl)piperidin-2-one

Cat. No.: B2853917
CAS No.: 1267774-08-2
M. Wt: 209.67
InChI Key: SFIVSBGXIKWBOX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)piperidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring the versatile piperidin-2-one scaffold substituted with a 4-chlorophenyl group. Piperidine-containing compounds are recognized as privileged structures in pharmacology due to their wide spectrum of biological activities . This compound serves as a key synthetic intermediate or pharmacophore for researchers developing novel therapeutic agents. Piperidine derivatives have demonstrated substantial promise in anti-cancer research, particularly against hematological cancers. Studies on related 3-chloro-3-methyl-2,6-diarylpiperidin-4-one compounds have shown that these structures can reduce the growth of various cancer cell lines, including myeloma, leukemia, and lymphoma. The mechanism of action for such compounds is associated with the promotion of apoptosis, as indicated by increased mRNA expression of pro-apoptotic genes like p53 and Bax . Furthermore, molecular docking analyses suggest that related piperidin-4-one analogs interact efficiently with active site residues of proteins relevant to blood cancers (e.g., 6FS1, 6TJU), highlighting the potential of this chemical class for targeted therapy development . The piperidine ring is a common feature in many alkaloids and approved pharmaceuticals, underlining its fundamental importance. The integration of the 4-chlorophenyl group is a common strategy in medicinal chemistry to influence a compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Researchers value this compound for exploring new structure-activity relationships (SAR) and as a building block for constructing more complex molecules. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) research on similar compounds has confirmed the presence of desirable physicochemical and drug-like properties, making them promising candidates for further investigation . This product is intended for research and development purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO B2853917 3-(4-Chlorophenyl)piperidin-2-one CAS No. 1267774-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIVSBGXIKWBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Innovations for 3 4 Chlorophenyl Piperidin 2 One

Established Synthetic Pathways for Piperidin-2-one Scaffolds

The construction of the piperidin-2-one ring system is a well-explored area of organic synthesis, with several classical and modern methods being applicable to the synthesis of 3-(4-chlorophenyl)piperidin-2-one.

Cyclization Reactions and δ-Lactamization Protocols

The formation of the δ-lactam ring is commonly achieved through various cyclization strategies. Intramolecular amide bond formation between a strategically placed amine and a carboxylic acid or its derivative is a fundamental approach. arkat-usa.org This can be accomplished through direct lactamization of β-C-H arylated N-phthaloyl δ-aminopentanoic acid carboxamides. nih.gov Other methods include C-C bond forming reactions and various cycloaddition strategies. arkat-usa.org

A notable cascade reaction for forming highly substituted piperidin-2-ones is the nitro-Mannich/lactamisation cascade. This method involves the reaction of γ-nitro esters with imines, leading to complex piperidine (B6355638) structures. rsc.org While not directly reported for this compound, this strategy offers a potential route to diverse analogs.

Ester α-Alkylation and Subsequent Azide (B81097) Reduction/Ring Closure Approaches

A direct and effective method for the synthesis of 3-substituted piperidin-2-ones, including the title compound, involves a three-step sequence starting from readily available esters. arkat-usa.org This pathway commences with the α-alkylation of a suitable ester. For the synthesis of this compound, methyl 2-(4-chlorophenyl)acetate is the starting material. This is followed by alkylation with 3-azidopropyl trifluoromethanesulfonate. The subsequent reduction of the azide moiety to a primary amine, which can be achieved using hydrogen with a palladium on carbon catalyst, initiates a spontaneous ring closure to yield the desired δ-lactam. arkat-usa.org A reported synthesis of this compound using this method achieved a yield of 42%. arkat-usa.org

StepReagents and ConditionsIntermediate/ProductYieldReference
1. α-AlkylationMethyl 2-(4-chlorophenyl)acetate, 3-azidopropyl trifluoromethanesulfonate, LHMDS, THF, -78°CMethyl 2-(4-chlorophenyl)-5-azidopentanoateNearly full conversion arkat-usa.org
2. Azide Reduction and CyclizationH₂, 10% Pd/C, MeOH, then heatThis compound42% arkat-usa.org

Mannich-type Condensation Analogies for Piperidone Ring Formation

The Mannich reaction and its variations are powerful tools for the construction of piperidone rings. These reactions typically involve the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone or other active hydrogen compound. acs.orgdoi.org Multicomponent Mannich reactions, where three or more components are combined in a single step, are particularly efficient for generating molecular diversity. researchgate.net For instance, the condensation of an aromatic aldehyde, such as 4-chlorobenzaldehyde (B46862), with a ketone and ammonium (B1175870) acetate (B1210297) can directly lead to the formation of a piperidin-4-one ring, which can be a precursor to the desired piperidin-2-one. acs.orgresearchgate.net

Strategies for Introducing the 4-Chlorophenyl Moiety

The introduction of the 4-chlorophenyl group at the 3-position of the piperidin-2-one ring is a crucial step in the synthesis. A common and direct strategy is to start with a precursor that already contains this moiety. As described in section 2.1.2, the use of methyl 2-(4-chlorophenyl)acetate as the starting ester directly incorporates the 4-chlorophenyl group at the desired position. arkat-usa.org

Alternatively, in Mannich-type reactions, 4-chlorobenzaldehyde is frequently used as the aldehyde component. acs.orgresearchgate.net This allows for the direct incorporation of the 4-chlorophenyl group onto the piperidone ring during its formation. Further chemical transformations would then be necessary to convert the resulting piperidin-4-one to a piperidin-2-one.

Optimized Reaction Conditions and Synthetic Yield Enhancements

The optimization of reaction conditions is critical for improving the efficiency and yield of synthetic processes. For the synthesis of this compound and related compounds, various factors such as catalyst, solvent, temperature, and reaction time have been investigated.

In the ester alkylation and azide reduction pathway, the use of lithium hexamethyldisilazide (LHMDS) as a strong, non-nucleophilic base at low temperatures (-78 °C) is crucial for the efficient deprotonation and subsequent alkylation of the ester. arkat-usa.org The reduction of the azide can be performed under batch conditions or using a continuous flow protocol with a flow hydrogenation reactor, which can offer advantages in terms of safety and scalability. arkat-usa.org

For Mannich-type condensations, the choice of solvent and catalyst can significantly impact the yield. While some reactions proceed without a catalyst, others benefit from the use of acids or bases. researchgate.net Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic structures. tandfonline.comtandfonline.comoatext.com

Synthetic MethodKey Optimization ParametersReported YieldReference
Ester Alkylation/Azide ReductionUse of LHMDS for alkylation; Flow hydrogenation for azide reduction42% for this compound arkat-usa.org
Mannich CondensationChoice of catalyst (e.g., ammonium acetate); Solvent (e.g., ethanol)Varies depending on substrates acs.orgdoi.org
Microwave-Assisted SynthesisReduced reaction times (minutes vs. hours)High yields reported for related heterocycles tandfonline.comtandfonline.comoatext.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. For the synthesis of piperidin-2-one derivatives, several greener alternatives to traditional methods have been explored.

One promising approach is the use of environmentally benign solvents. Deep eutectic solvents (DES), such as a mixture of glucose and urea, have been successfully employed as a reaction medium for the synthesis of piperidin-4-one derivatives, offering an inexpensive and biodegradable alternative to volatile organic compounds. oatext.com

Solvent-free and catalyst-free reaction conditions represent another important green strategy. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often allows for solvent-free reactions with significantly reduced reaction times and energy consumption. oatext.comtudelft.nl For example, the Knoevenagel condensation, a key step in some synthetic routes, can be efficiently carried out under microwave irradiation without a solvent. tudelft.nl

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral piperidines and related heterocycles. nih.govmdpi.comresearchgate.netacs.org While a direct biocatalytic synthesis of this compound has not been reported, the use of enzymes like transaminases and carbonyl reductases for the asymmetric synthesis of related chiral N-heterocycles highlights the potential of this technology. nih.govmdpi.com These enzymatic methods operate under mild conditions in aqueous media, avoiding the use of hazardous reagents and solvents. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Chlorophenyl Piperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopic Analysis and Proton Assignments

The ¹H NMR spectrum of 3-(4-Chlorophenyl)piperidin-2-one provides precise information about the chemical environment, number, and connectivity of protons in the molecule. Spectroscopic data obtained in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic, amide, and aliphatic protons. arkat-usa.org

The aromatic region shows two doublets, characteristic of a para-substituted benzene (B151609) ring. The doublet at δ 7.29 ppm corresponds to the two protons ortho to the chlorine atom, while the doublet at δ 7.17 ppm is assigned to the two protons meta to the chlorine atom. arkat-usa.org A broad singlet observed at approximately δ 6.78 ppm is characteristic of the amide (N-H) proton. arkat-usa.org The remaining signals are attributed to the protons on the piperidinone ring. The methine proton at position 3 (H-3) appears as a triplet around δ 3.65 ppm. The protons at positions 4, 5, and 6 of the piperidinone ring produce a series of multiplets in the upfield region of the spectrum. arkat-usa.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Proton Assignment
7.29 d 8.5 2 x Ar-H (ortho to Cl)
7.17 d 8.5 2 x Ar-H (meta to Cl)
6.78 s - N-H
3.65 t 7.7 H-3
3.41-3.35 m - H-6
2.29-2.22 m - H-4, H-5
2.02-1.91 m - H-4, H-5

Data recorded on a 400 MHz spectrometer in CDCl₃. arkat-usa.org Abbreviations: d = doublet, s = singlet, t = triplet, m = multiplet

¹³C NMR Spectroscopic Analysis and Carbon Assignments

Complementing the proton data, the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The spectrum for this compound displays nine distinct signals, corresponding to the eleven carbon atoms in the structure (with two pairs of aromatic carbons being chemically equivalent). arkat-usa.org

The most downfield signal at δ 174.9 ppm is assigned to the carbonyl carbon (C=O) of the lactam ring. arkat-usa.org The aromatic carbons appear in the δ 129-141 ppm range, with the carbon atom bearing the chlorine (C-Cl) at δ 132.8 ppm and the quaternary aromatic carbon at δ 140.2 ppm. arkat-usa.org The aliphatic carbons of the piperidinone ring are found in the upfield region, from δ 25-50 ppm. arkat-usa.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Carbon Assignment
174.9 C-2 (C=O)
140.2 Ar-C (Quaternary)
132.8 Ar-C (C-Cl)
129.2 Ar-CH
129.1 Ar-CH
49.3 C-3
48.9 C-6
31.1 C-4
25.4 C-5

Data recorded on a 100.6 MHz spectrometer in CDCl₃. arkat-usa.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structure of heterocyclic compounds. ipb.ptscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the piperidinone ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). emerypharma.com This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton at δ 3.65 ppm to the carbon at δ 49.3 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. beilstein-journals.org Key HMBC correlations would include the N-H proton showing a correlation to the carbonyl carbon (C-2), and the methine proton at H-3 showing correlations to the carbonyl carbon (C-2) and the aromatic carbons, thereby confirming the link between the piperidinone ring and the 4-chlorophenyl group.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. arkat-usa.org A strong absorption band around 1656 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the secondary amide (lactam) ring. arkat-usa.org The N-H stretching vibration is observed as a distinct band at 3206 cm⁻¹. arkat-usa.org Bands for aromatic C-H stretching appear above 3000 cm⁻¹, while aliphatic C-H stretching is seen just below 3000 cm⁻¹. arkat-usa.org Other significant bands include those for aromatic C=C stretching and a band corresponding to the C-Cl stretch. arkat-usa.org

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (ṽ) cm⁻¹ Vibration Type Functional Group
3206 N-H Stretch Amide (Lactam)
3088 C-H Stretch Aromatic
2936 C-H Stretch Aliphatic
1656 C=O Stretch Amide I Band (Lactam)
1492 C=C Stretch Aromatic
1092 C-N Stretch Amine/Amide
1015 C-Cl Stretch Aryl Halide
820 C-H Bend Aromatic (p-substituted)

Data obtained via Attenuated Total Reflectance (ATR). arkat-usa.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. scispace.com

For this compound, HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact calculated mass for the formula C₁₁H₁₂ClNO. This confirms the molecular weight and elemental composition. The isotopic pattern of the molecular ion is also highly informative; the presence of a chlorine atom would result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis provides further structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation, such as the loss of a carbonyl group (CO) or cleavage of the piperidinone ring, yielding fragment ions that help to confirm the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Precise single-crystal X-ray diffraction data for the specific compound this compound is not publicly available in the referenced literature. Crystallographic studies on closely related substituted piperidin-2-one and piperidine (B6355638) structures, however, provide valuable insights into the likely molecular conformation and intermolecular interactions that would characterize this compound.

Elucidation of Molecular Conformation (e.g., Piperidin-2-one Ring Conformation)

The conformation of the piperidin-2-one ring is a key feature of its molecular structure. In related compounds, this six-membered ring commonly adopts a non-planar conformation to minimize steric strain. Theoretical and X-ray single-crystal studies of similar compounds, such as 3-(4′-substituted phenylsulfonyl)-1-methyl-2-piperidones, have revealed that the 2-piperidone (B129406) ring typically assumes a slightly distorted half-chair conformation. nih.gov For instance, in 1-methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one, the piperidone ring exhibits a distorted half-chair conformation where one carbon atom is significantly out of the plane formed by the other five atoms. iucr.org

In other related piperidine structures, a chair conformation is prevalent. For example, in (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone and various 3-chloro-3-methyl-2,6-di-aryl-piperidin-4-ones, the piperidine ring consistently adopts a stable chair conformation. iucr.orgnih.gov The orientation of the substituent groups on the ring is also a critical aspect. In many substituted piperidines, bulky substituents tend to occupy equatorial positions to reduce steric hindrance. nih.goviucr.org

Based on these findings for analogous structures, it is highly probable that the piperidin-2-one ring of this compound would adopt a distorted half-chair or a chair conformation. The 4-chlorophenyl substituent at the C3 position would likely influence the precise puckering of the ring.

Table 1: Conformation of Piperidine Rings in Related Compounds

CompoundPiperidine Ring ConformationReference
3-(4′-substituted phenylsulfonyl)-1-methyl-2-piperidonesSlightly distorted half-chair nih.gov
1-Methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-oneDistorted half-chair iucr.org
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanoneChair iucr.org
3-chloro-3-methyl-r-2,c-6-bis-(4-chloro-phen-yl)piperidin-4-oneChair nih.gov
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidineChair nih.gov

Analysis of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, C-H···π Interactions, π-π Stacking)

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The presence of a lactam moiety (a cyclic amide) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group).

Hydrogen Bonding: The most significant intermolecular interaction expected is the N-H···O hydrogen bond, which is a common feature in the crystal structures of piperidin-2-ones and related lactams. This interaction would link molecules together, often forming chains or dimeric motifs. For instance, in the crystal structures of 3-chloro-3-methyl-2,6-di-aryl-piperidin-4-ones, molecules are linked into chains by weak N-H···O hydrogen bonds. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, known as π-π stacking, could also play a role in the crystal packing. These interactions would involve the parallel or near-parallel alignment of the 4-chlorophenyl rings, with centroid-to-centroid distances indicative of attractive forces. Aromatic π–π stacking interactions have been noted in the crystal structures of related compounds containing chlorophenyl groups. researchgate.net

Other Weak Interactions: Other weak interactions, such as C-H···O and C-H···Cl hydrogen bonds, could further stabilize the crystal lattice. The chlorine atom of the 4-chlorophenyl group can act as a weak hydrogen bond acceptor. Hirshfeld surface analysis of related compounds has quantified the contributions of various intermolecular contacts, often showing significant percentages for H···H, C···H, and O···H interactions. iucr.org

Table 2: Common Intermolecular Interactions in Related Piperidine Derivatives

Interaction TypeDonor/Acceptor GroupsObserved in CompoundsReference
N-H···O Hydrogen BondN-H (piperidine ring), C=O (piperidone ring)3-chloro-3-methyl-2,6-di-aryl-piperidin-4-ones nih.gov
C-H···π InteractionC-H (aliphatic/aromatic), π-system (phenyl ring)3-chloro-3-methyl-2,6-di-aryl-piperidin-4-ones, 3-(4′-substituted phenylsulfonyl)-1-methyl-2-piperidones nih.govnih.gov
π-π Stackingπ-system of chlorophenyl rings2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione researchgate.net
C-H···O InteractionC-H, C=O(4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.org

Computational Chemistry and in Silico Modeling of 3 4 Chlorophenyl Piperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Intermolecular Interaction Energy Analysis

This analysis focuses on the non-covalent forces that govern how molecules interact with each other in the solid state.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts Hirshfeld surface analysis is a modern method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. This analysis is often complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of atomic contacts (e.g., H···H, C···H, O···H) and their relative contributions to the overall crystal packing.

Without dedicated research on 3-(4-Chlorophenyl)piperidin-2-one, providing specific data tables and detailed findings for these analyses is not possible.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted binding pose under physiological conditions.

Following molecular docking, MD simulations are performed on the highest-scoring ligand-receptor complexes. researchgate.net A simulation tracks the atomic coordinates of the system over a set period (typically nanoseconds), providing insights into the flexibility and conformational changes of both the ligand and the protein. nih.govnih.gov

The primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value over the course of the simulation indicates that the ligand maintains a consistent binding mode and does not diffuse away from the binding pocket. mdpi.com Additionally, MD simulations allow for the analysis of key intermolecular interactions, such as hydrogen bonds, confirming their persistence and strength throughout the simulation, which further validates the stability of the complex. nih.govnih.gov

Table 3: Key Parameters Analyzed in MD Simulations

Parameter Description Indication of Stability
Root Mean Square Deviation (RMSD) Measures the average deviation of the ligand/protein from a reference structure over time. A low, stable plateau in the RMSD plot.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position. Low fluctuations in the binding site residues.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between ligand and receptor. High occupancy of key hydrogen bonds over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for compounds related to "this compound," a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC₅₀ values) is required. acs.orgnih.gov For each molecule in the series, various molecular descriptors are calculated. These descriptors quantify physicochemical properties such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model, validated by statistical metrics like a high squared correlation coefficient (r²) and cross-validated r² (q²), can be used to predict the activity of new, untested compounds. acs.org For example, a QSAR study on GABA analogues indicated the importance of specific structural features for inhibitory activity. nih.gov Such models can guide the synthesis of new derivatives of "this compound" with potentially enhanced potency by suggesting modifications that would favorably impact the key descriptors in the model.

Table 4: Compounds Mentioned in this Article

Compound Name
This compound
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine
(E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one
N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
3-(4-Chlorophenyl)-4-(piperidin-1-yl)butanoic acid

3D-QSAR Approaches for Correlating Spatial Features with Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven to be powerful tools in understanding the structural requirements for the biological activity of various compounds, including those based on the piperidin-2-one core. These techniques correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields, providing a detailed map of where modifications to the molecular structure are likely to enhance or diminish activity.

While specific 3D-QSAR studies focusing exclusively on this compound are not extensively detailed in publicly available literature, research on analogous series of piperidin-2-one derivatives with antihypertensive activity offers valuable insights. In one such study, a series of piperidin-2-one derivatives were subjected to 3D-QSAR analysis to understand their potential as angiotensin II antagonists.

The general approach in these studies involves several key steps. First, a dataset of compounds with known biological activities is selected. The three-dimensional structures of these molecules are then generated and aligned based on a common substructure or a pharmacophore model. For the piperidin-2-one series, the piperidin-2-one ring system serves as a logical template for alignment.

Once aligned, the molecules are placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These calculated energy values constitute the independent variables in a partial least squares (PLS) analysis, with the biological activities serving as the dependent variables. The resulting QSAR model is then validated to ensure its statistical significance and predictive power.

The output of a CoMFA or CoMSIA study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are correlated with biological activity. For example, green contours in a steric map typically indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric hindrance in those areas is detrimental. Similarly, blue and red contours in an electrostatic map indicate regions where positive and negative charges, respectively, are preferred.

In a study on a series of piperidin-2-one derivatives, the following statistical results were obtained from a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), a 3D-QSAR method:

Statistical ParameterValue
k2
0.8819
0.7727
F-test18.5919
r²_pred0.7601

These statistical values indicate a robust and predictive QSAR model. The high value of q² (cross-validated r²) suggests good internal predictive ability, while the high r²_pred value indicates strong external predictive power for new compounds.

The analysis of the contour maps from such a study on piperidin-2-one derivatives could reveal, for instance, that a bulky, electronegative group at the 4-position of the phenyl ring is beneficial for activity. This would be consistent with the presence of the chloro group in this compound. The maps might also indicate specific steric and electronic requirements for substituents on the piperidine (B6355638) ring itself, providing a detailed roadmap for the design of new analogs with potentially improved therapeutic profiles.

Structure Activity Relationship Sar Investigations of 3 4 Chlorophenyl Piperidin 2 One and Its Analogs

Elucidating the Role of the 4-Chlorophenyl Moiety in Biological Potency and Selectivity

The 4-chlorophenyl group at the 3-position of the piperidin-2-one core is a critical determinant of biological activity. Studies on related piperidine (B6355638) analogs have demonstrated the significance of this substitution pattern. For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogs, this moiety was found to be essential for potent inhibitory activity at monoamine transporters. nih.gov The chlorine atom, being an electron-withdrawing group, can influence the electronic environment of the phenyl ring, which in turn affects binding interactions with target proteins.

The position of the chloro substituent is also crucial. Research on farnesyltransferase inhibitors with a piperidin-2-one scaffold revealed that analogs with a 3-chlorophenyl or 4-chlorophenyl group at the 4-position exhibited significant activity. acs.org This highlights the sensitivity of the biological target to the placement of the halogen substituent on the phenyl ring. The presence of the 4-chlorophenyl group has also been associated with significant analgesic and hypotensive activities in certain 4-hydroxypiperidine (B117109) derivatives. researchgate.net

Furthermore, in a series of S-substituted aliphatic analogs of 5-{1-[(4-chlorophenyl) sulfonyl]-3-piperidinyl}-1, 3, 4-oxadiazol-2-yl sulfide, the 4-chlorophenylsulfonyl moiety was a key structural feature for lipoxygenase inhibitory and antibacterial activities. ajol.infotjpr.org This suggests that the 4-chlorophenyl group, whether directly attached to the piperidine ring or as part of a larger substituent, plays a pivotal role in modulating the biological effects of these compounds.

Influence of Substituent Variations on the Piperidin-2-one Ring on Biological Activity

Modifications to the piperidin-2-one ring, beyond the 3-position, significantly impact the pharmacological properties of these compounds. ontosight.ai The introduction of various substituents can alter a molecule's solubility, bioavailability, and biological activity. ontosight.ai

For example, the presence of methyl groups on the piperidine ring can affect the stereochemical aspects of potency. ontosight.ai Studies on piperidine-2,4,6-trione derivatives showed that the introduction of cyclohexyl and allyl substituents influenced their anti-inflammatory activity. nih.gov Specifically, an N-cyclohexylcarboxamide substituent decreased general toxicity while increasing anti-inflammatory effects. nih.gov

In a study of 2,6-diaryl-3-(arylthio)piperidin-4-ones, the orientation of the arylthio group was dependent on the substitution pattern of the 2,6-diaryl rings. nih.gov This highlights the intricate interplay between different substituents on the piperidine ring in determining the molecule's conformation and, consequently, its biological activity. Furthermore, the presence of a piperidin-4-one moiety in certain chlorophenyl-substituted pyrazolone (B3327878) derivatives was found to enhance lipophilicity, leading to improved cell membrane permeability and increased biological activity. bibliotekanauki.pl

The following table summarizes the effects of various substituents on the biological activity of piperidinone analogs:

Compound Series Substituent Variation Effect on Biological Activity Reference
Piperidine-2,4,6-trionesN-cyclohexylcarboxamideDecreased toxicity, increased anti-inflammatory activity nih.gov
2,6-diaryl-3-(arylthio)piperidin-4-oneso-substituted 2,6-diaryl groupsInfluenced orientation of the arylthio group nih.gov
Chlorophenyl-substituted pyrazolonesPiperidin-4-one moietyEnhanced lipophilicity and biological activity bibliotekanauki.pl

Stereochemical Considerations and Their Impact on Pharmacological Profiles

The stereochemistry of substituents on the piperidine ring is a critical factor that profoundly influences the pharmacological profile of its derivatives. The spatial arrangement of atoms can dictate how a molecule interacts with its biological target, leading to significant differences in potency and selectivity between stereoisomers.

For instance, in a study of 3,4-disubstituted piperidine analogs, the cis and trans isomers, as well as their individual enantiomers, exhibited distinct inhibitory activities at monoamine transporters. nih.gov The (-)-cis analogs showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter or both the serotonin and norepinephrine transporters. nih.gov This demonstrates that subtle changes in stereochemistry can lead to a complete shift in selectivity.

Similarly, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has been a focus of research to access specific stereoisomers with desired biological effects. znaturforsch.com The conformation of the piperidine ring, which is influenced by its substituents, is also crucial. NMR studies of 2,6-diaryl-3-(arylthio)piperidin-4-ones revealed that these compounds exist in a chair conformation with the 2,6-diaryl groups in equatorial positions. nih.gov However, the orientation of the arylthio group (equatorial or axial) depended on the substitution pattern of the aryl rings. nih.gov

The table below illustrates the impact of stereochemistry on the activity of piperidine derivatives:

Compound Series Stereochemical Feature Impact on Pharmacological Profile Reference
3,4-disubstituted piperidinesCis/trans isomerism and enantiomersDetermined selectivity for dopamine, norepinephrine, and serotonin transporters nih.gov
2,6-diaryl-3-(arylthio)piperidin-4-onesConformation and substituent orientationInfluenced the spatial arrangement of the arylthio group, affecting potential biological interactions nih.gov

Rational Design Principles Derived from SAR Data

The systematic investigation of structure-activity relationships provides a foundation for the rational design of new and improved analogs. researchgate.netnih.gov By understanding how specific structural features contribute to biological activity, medicinal chemists can make targeted modifications to optimize desired properties.

A key principle derived from SAR studies of piperidine derivatives is the importance of conformational constraint. For example, the design of 2,5-disubstituted piperidine derivatives as conformationally constrained versions of known dopamine transporter inhibitors led to potent and selective compounds. nih.gov The piperidine ring itself is considered a versatile scaffold that can be modified to exhibit a wide range of biological activities. ontosight.aimdpi.com

Another design principle involves the strategic placement of substituents to enhance interactions with the biological target. The knowledge that the 4-chlorophenyl group is crucial for activity in many piperidine-based compounds guides the synthesis of new analogs where this moiety is retained or bioisosterically replaced to fine-tune activity. acs.orgajol.info Furthermore, the understanding of stereochemical requirements allows for the targeted synthesis of the most active stereoisomer, avoiding the need to separate isomers at a later stage. nih.govznaturforsch.com

The development of piperidinol analogs with anti-tuberculosis activity exemplifies the rational design process. Starting from a screening hit, a library of analogs was synthesized to establish an SAR, leading to compounds with improved activity. nih.gov

Bioisosteric Replacement Strategies to Modulate Activity and Specificity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. researchgate.netdrughunter.com This approach is often employed to improve potency, selectivity, metabolic stability, or to reduce toxicity.

In the context of 3-(4-chlorophenyl)piperidin-2-one and its analogs, the phenyl ring is a common target for bioisosteric replacement. While phenyl rings are prevalent in many active pharmaceutical ingredients, they can sometimes contribute to poor physicochemical properties. nih.gov Replacing the phenyl ring with a saturated or bridged cyclic system can improve properties like solubility and lipophilicity. nih.govacs.org

For example, a bridged piperidine moiety has been successfully used as a phenyl bioisostere in the development of γ-secretase modulators, leading to significantly improved drug-like properties. nih.gov Other non-classical phenyl bioisosteres that have been explored include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. nih.govacs.org These replacements can alter the geometry and electronic properties of the molecule, potentially leading to improved interactions with the target protein.

The following table provides examples of bioisosteric replacements for the phenyl group:

Original Moiety Bioisosteric Replacement Potential Advantage Reference
PhenylBridged PiperidineImproved solubility and lipophilicity nih.gov
PhenylBicyclo[1.1.1]pentane (BCP)Mimics para-disubstituted phenyls nih.gov
PhenylCubaneAltered geometry and potential for improved potency acs.org

In Vitro Biological Evaluation of 3 4 Chlorophenyl Piperidin 2 One

Assessment of Antiproliferative Activity against Various Cancer Cell Lines

No specific studies detailing the in vitro antiproliferative or cytotoxic activity of 3-(4-Chlorophenyl)piperidin-2-one against any cancer cell lines were identified in the search results. While research exists on the anticancer properties of various piperidine (B6355638) derivatives, data directly pertaining to this compound is not available. Therefore, no data tables on its efficacy against cancer cell lines can be provided.

Investigation of Specific Biological Targets and Mechanisms of Action (where elucidated in vitro)

Specific in vitro studies to elucidate the biological targets or mechanisms of action for this compound were not found in the available literature.

Enzyme Inhibition Assays

No data from enzyme inhibition assays for this compound is available in the search results. While various related piperidine compounds have been studied as enzyme inhibitors, this specific molecule has not been profiled in such assays.

Receptor Binding Profiling and Functional Assays

No studies were identified that performed receptor binding profiling or functional assays for this compound. Therefore, its affinity and functional activity at any specific biological receptors are unknown.

Conclusion and Prospective Research Directions

Summary of Key Research Findings on 3-(4-Chlorophenyl)piperidin-2-one

Direct experimental data on this compound is limited in publicly accessible literature. However, by examining research on the broader class of 3-aryl-piperidin-2-ones and related piperidine (B6355638) derivatives, we can infer potential areas of high research value.

The 3-aryl-piperidine motif is a key pharmacophore. For instance, the discovery of 3-amido-3-aryl-piperidines as potent and selective Glycine Transporter 1 (GlyT1) inhibitors highlights the potential of the 3-arylpiperidine core in neuroscience drug discovery. nih.gov Structure-activity relationship (SAR) studies in this class revealed that electron-withdrawing groups, such as chlorine, on the aryl ring are well-tolerated and can contribute to high potency. nih.gov This suggests that this compound could serve as a valuable scaffold or intermediate for developing modulators of neurological targets.

Furthermore, piperidine derivatives featuring a 4-chlorophenyl group have been investigated for a range of biological activities, including dopamine (B1211576) reuptake inhibition and as potential treatments for substance abuse. nih.govwikipedia.org The presence of this moiety in the target compound suggests that its biological profile is worthy of investigation for effects on the central nervous system. Research on related piperidin-4-ones also shows that the inclusion of a chlorophenyl group can lead to significant analgesic, antifungal, and antibacterial activities. tandfonline.comresearchgate.netnih.gov

Challenges and Opportunities in Piperidin-2-one Research and Development

The development of piperidin-2-one-based compounds is accompanied by both significant opportunities and notable challenges.

Opportunities: The piperidin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This versatility presents a major opportunity for discovering novel therapeutics for various diseases, including cancer, infectious diseases, and neurological disorders. ontosight.aibiomedpharmajournal.org The ability to modify the scaffold at multiple positions (the nitrogen, the C3 position, and others) allows for fine-tuning of pharmacological properties.

Challenges: A primary challenge in the synthesis of substituted piperidin-2-ones is the control of stereochemistry. vulcanchem.com For compounds with a chiral center at the C3 position, like this compound, developing efficient and scalable stereoselective synthetic methods is crucial, as different enantiomers often exhibit vastly different biological activities and safety profiles. Another challenge lies in the iterative nature of peptide synthesis, which is often used to create related structures, where achieving high purity and minimizing by-products can be difficult. rsc.org Furthermore, overcoming issues like poor solubility or metabolic instability requires careful molecular design and optimization. nih.gov

Future Avenues for Synthetic Development and Optimization

Modern organic synthesis offers several promising avenues for the future development and optimization of synthetic routes to this compound and its derivatives.

One key area is the development of novel cyclization methods. Recent advances include photocatalytic intramolecular radical cyclization, which has been used to synthesize fluorinated piperidin-2-ones and could be adapted for the target molecule. rsc.org Another innovative approach involves the chemistry of cyclic α-diazoamides, such as 3-diazo-piperidin-2-one, which provides rapid access to a variety of 3-substituted piperidin-2-ones through insertion, cycloaddition, and olefination reactions. researchgate.net

Future synthetic strategies will likely focus on:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to produce enantiomerically pure this compound. Methods like iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or carbene-catalyzed intramolecular aza-Michael reactions represent the state of the art for creating chiral piperidines. nih.gov

Late-Stage Functionalization: Developing methods to modify the core structure after the ring has been formed, allowing for the rapid generation of a library of analogues for SAR studies.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, which is particularly relevant for industrial production.

Advanced In Silico and Experimental Approaches for Biological Discovery and Lead Optimization

To accelerate the discovery and optimization of leads based on the this compound scaffold, a combination of advanced computational and experimental techniques is essential.

In Silico Approaches: Computational methods are invaluable for prioritizing synthetic targets and understanding molecular interactions. iosrjournals.orgresearchgate.net Key in silico strategies include:

Molecular Docking: To predict the binding modes and affinities of this compound derivatives against various protein targets. iosrjournals.org

Pharmacophore Modeling: To identify the key structural features required for biological activity, guiding the design of new analogues.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex, providing insights into binding stability. acs.org

ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of potential drug candidates early in the discovery process. frontiersin.org

Interactive Data Table: In Silico Lead Optimization Strategies

StrategyApplication in Piperidin-2-one ResearchKey Benefit
Fragment-Based Drug Discovery (FBDD) Use the piperidin-2-one or chlorophenyl core as a starting fragment to build more complex, high-affinity ligands.Identifies efficient binding fragments, leading to leads with better ligand efficiency. frontiersin.org
Structure-Based Virtual Screening Docking large libraries of virtual compounds based on the this compound scaffold against a target of interest.Rapidly identifies potential hit compounds from vast chemical space.
Quantum Mechanics/Molecular Mechanics (QM/MM) Accurately calculating interaction energies and reaction mechanisms within a protein's active site.Provides high-accuracy insights into binding energetics and transition states.
Machine Learning/AI Models Training models on existing SAR data to predict the activity and properties of novel, un-synthesized compounds.Accelerates the design-test-learn cycle by prioritizing the most promising candidates. frontiersin.org

Experimental Approaches: High-throughput experimental methods are crucial for validating computational predictions and building robust SAR.

High-Throughput Screening (HTS): To rapidly screen a library of piperidin-2-one analogues against a specific biological target. nih.gov

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) can be used to confirm direct binding to a target protein and determine binding affinity and thermodynamics. frontiersin.org

Structural Biology: X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide high-resolution structures of the compound bound to its target, offering critical insights for structure-based drug design. frontiersin.org

By integrating these prospective research directions, the scientific community can systematically explore the therapeutic potential of this compound, paving the way for the development of novel drug candidates.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)piperidin-2-one, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves cyclization reactions of precursors containing chlorophenyl and piperidinone moieties. Key steps include:

  • Cyclization : Refluxing in polar aprotic solvents (e.g., dimethylformamide) or alcohols (e.g., ethanol) under controlled pH and temperature (60–100°C) to minimize side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the product .
  • Yield Optimization : Adjusting stoichiometry, catalyst loading (e.g., palladium for cross-coupling), and reaction time. For example, kinetic monitoring via TLC or HPLC helps identify optimal termination points .

Q. Table 1: Representative Synthesis Conditions

StepSolventTemperatureKey ReagentsYield Strategies
CyclizationEthanol80°CK2_2CO3_3pH control (~7–8)
PurificationHexane/EtOAcRTSilica gelGradient elution

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituents (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) and piperidinone carbonyl (δ ~170 ppm) .
    • IR : Confirm carbonyl stretching (~1680–1720 cm1^{-1}) and C-Cl bonds (~550–750 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Challenges include crystal polymorphism; vapor diffusion in acetonitrile/water mixtures improves crystal quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC50_{50} values for cyclooxygenase inhibition may arise from differing enzyme sources .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-Cl with 4-NH2_2 or 4-OCH3_3) and compare bioactivity. Computational docking (e.g., AutoDock) predicts binding modes to reconcile conflicting data .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Crystal Growth : Low solubility in common solvents leads to amorphous precipitates.
    • Twinned Crystals : Common in piperidinone derivatives due to flexible rings.
  • Solutions :
    • Solvent Screening : Use mixed solvents (e.g., DCM/heptane) for slow evaporation.
    • Data Refinement : SHELXL (via Olex2) handles twinning by applying HKLF5 format and twin-law matrices .

Q. How do reaction mechanisms differ when synthesizing this compound derivatives under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : Promote electrophilic aromatic substitution (EAS) at the chlorophenyl ring but risk lactam hydrolysis. Use mild acids (e.g., acetic acid) to preserve the piperidinone core .
  • Basic Conditions : Facilitate nucleophilic attacks (e.g., alkylation of the piperidinone nitrogen) but may deprotonate sensitive intermediates. Anhydrous K2_2CO3_3 in DMF minimizes side reactions .

Q. What computational methods are most effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Prediction : Use fragment-based methods (e.g., Crippen’s method in ChemAxon) to estimate lipophilicity, critical for blood-brain barrier penetration studies .
  • Toxicity Profiling : QSAR models (e.g., ProTox-II) screen for hepatotoxicity risks by analyzing electrophilic substituents like the chlorophenyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.